molecular formula C15H16O3 B283995 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one

2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one

Cat. No.: B283995
M. Wt: 244.28 g/mol
InChI Key: IZOCDEGYCNSNCP-UHFFFAOYSA-N
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Description

2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka bean, sweet clover, and cinnamon. Coumarin has been extensively studied for its various biological and pharmacological properties.

Scientific Research Applications

Coumarin has been extensively studied for its various biological and pharmacological properties. It has been found to possess anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer properties. Coumarin has been used as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one is not fully understood. It has been suggested that this compound exerts its biological and pharmacological effects by inhibiting various enzymes such as cytochrome P450, lipoxygenase, and tyrosinase. Coumarin has also been found to interact with various receptors such as the adenosine receptor, the serotonin receptor, and the cannabinoid receptor.
Biochemical and Physiological Effects:
Coumarin has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, scavenge free radicals, and inhibit platelet aggregation. Coumarin has also been found to have a positive effect on glucose metabolism and lipid metabolism.

Advantages and Limitations for Lab Experiments

Coumarin has several advantages and limitations for lab experiments. Its advantages include its low cost, availability, and ease of synthesis. Its limitations include its low solubility in water, instability in acidic and basic solutions, and potential toxicity.

Future Directions

There are several future directions for the study of 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one. One direction is the development of new this compound derivatives with improved biological and pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the biological and pharmacological effects of this compound. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease should be explored.
In conclusion, this compound is a naturally occurring compound with various biological and pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

Coumarin can be synthesized by several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst such as sodium acetate. The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation involves the reaction of a phenol with an aldehyde in the presence of a catalyst such as piperidine.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

2,4,8,9-tetramethyl-2,3-dihydrofuro[2,3-f]chromen-7-one

InChI

InChI=1S/C15H16O3/c1-7-5-12-13(9(3)10(4)15(16)18-12)14-11(7)6-8(2)17-14/h5,8H,6H2,1-4H3

InChI Key

IZOCDEGYCNSNCP-UHFFFAOYSA-N

SMILES

CC1CC2=C(O1)C3=C(C=C2C)OC(=O)C(=C3C)C

Canonical SMILES

CC1CC2=C(O1)C3=C(C=C2C)OC(=O)C(=C3C)C

Origin of Product

United States

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